molecular formula C15H10N2OS B15164942 Phenyl(3-phenyl-1,2,4-thiadiazol-5-yl)methanone CAS No. 181271-17-0

Phenyl(3-phenyl-1,2,4-thiadiazol-5-yl)methanone

Cat. No.: B15164942
CAS No.: 181271-17-0
M. Wt: 266.32 g/mol
InChI Key: VZTPHTMVKHREHB-UHFFFAOYSA-N
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Description

Phenyl(3-phenyl-1,2,4-thiadiazol-5-yl)methanone is a heterocyclic compound that belongs to the class of thiadiazoles Thiadiazoles are five-membered rings containing two nitrogen atoms and one sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Phenyl(3-phenyl-1,2,4-thiadiazol-5-yl)methanone typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of substituted phenylthiourea with hydrazine derivatives. The reaction is usually carried out in the presence of a base such as sodium hydroxide at low temperatures to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions: Phenyl(3-phenyl-1,2,4-thiadiazol-5-yl)methanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Phenyl(3-phenyl-1,2,4-thiadiazol-5-yl)methanone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Phenyl(3-phenyl-1,2,4-thiadiazol-5-yl)methanone involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.

    Pathways Involved: It may affect signaling pathways related to cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Uniqueness: Phenyl(3-phenyl-1,2,4-thiadiazol-5-yl)methanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a compound of significant interest .

Properties

CAS No.

181271-17-0

Molecular Formula

C15H10N2OS

Molecular Weight

266.32 g/mol

IUPAC Name

phenyl-(3-phenyl-1,2,4-thiadiazol-5-yl)methanone

InChI

InChI=1S/C15H10N2OS/c18-13(11-7-3-1-4-8-11)15-16-14(17-19-15)12-9-5-2-6-10-12/h1-10H

InChI Key

VZTPHTMVKHREHB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NSC(=N2)C(=O)C3=CC=CC=C3

Origin of Product

United States

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